(2S)-3-Bromo-2-methylpropanoic acid
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Overview
Description
(S)-3-Bromo-2-methylpropanoic acid is an organic compound with the molecular formula C4H7BrO2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-3-Bromo-2-methylpropanoic acid can be synthesized through several methods. One common approach involves the bromination of 2-methylpropanoic acid. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as phosphorus tribromide (PBr3) or sulfuric acid (H2SO4). The reaction is carried out under controlled conditions to ensure the selective formation of the (S)-enantiomer.
Industrial Production Methods
In industrial settings, the production of (S)-3-Bromo-2-methylpropanoic acid often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Bromo-2-methylpropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-) or amine (NH2-) groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction can convert the bromine atom to a hydrogen atom, forming 2-methylpropanoic acid.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: 2-Methylpropanoic acid derivatives.
Oxidation: 2-Methylpropanoic acid or other oxidized products.
Reduction: 2-Methylpropanoic acid.
Scientific Research Applications
(S)-3-Bromo-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-Bromo-2-methylpropanoic acid involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. This compound can also act as an electrophile, reacting with nucleophiles in biological systems to modify proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methylpropanoic acid: The racemic mixture of the compound.
2-Bromo-2-methylpropanoic acid: A structural isomer with the bromine atom on a different carbon.
3-Chloro-2-methylpropanoic acid: A similar compound with a chlorine atom instead of bromine.
Uniqueness
(S)-3-Bromo-2-methylpropanoic acid is unique due to its chiral nature, which allows for enantioselective reactions. This property makes it valuable in asymmetric synthesis and the production of enantiomerically pure compounds.
Properties
CAS No. |
81026-68-8 |
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Molecular Formula |
C4H7BrO2 |
Molecular Weight |
167.00 g/mol |
IUPAC Name |
(2S)-3-bromo-2-methylpropanoic acid |
InChI |
InChI=1S/C4H7BrO2/c1-3(2-5)4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m1/s1 |
InChI Key |
BUPXDXGYFXDDAA-GSVOUGTGSA-N |
Isomeric SMILES |
C[C@H](CBr)C(=O)O |
Canonical SMILES |
CC(CBr)C(=O)O |
Origin of Product |
United States |
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